4-(Methylsulfinyl)-1-butylamine

Description

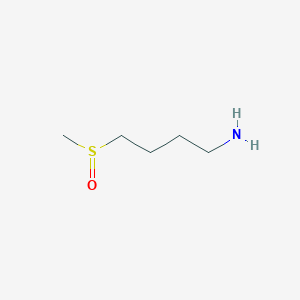

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfinylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCFKLOPJSLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187587-70-8 | |

| Record name | 4-methanesulfinylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations of 4 Methylsulfinyl 1 Butylamine

Advanced Synthetic Methodologies for Laboratory Production

The laboratory-scale production of 4-(methylsulfinyl)-1-butylamine primarily involves the controlled oxidation of its thioether precursor, 4-(methylthio)butylamine. The key challenge lies in achieving high yield and purity, and in the case of stereospecific synthesis, controlling the chirality at the sulfur center.

Stereoselective Synthesis of Enantiomers, e.g., (R)-4-(Methylsulfinyl)-1-butylamine

The sulfoxide (B87167) group in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The (R)-enantiomer, (R)-4-(Methylsulfinyl)-1-butylamine, is a commercially available compound used in the preparation of (R)-Sulforaphane. chemicalbook.comsapphirebioscience.com The stereoselective synthesis of a single enantiomer is a critical aspect of its chemistry, as different enantiomers can have distinct biological activities.

Several strategies can be employed for the stereoselective synthesis of chiral sulfoxides:

Asymmetric Oxidation: This involves the oxidation of the prochiral sulfide (B99878), 4-(methylthio)butylamine, using a chiral oxidizing agent or a catalytic system with a chiral ligand. Modified Sharpless or Kagan oxidation conditions are often adapted for this purpose.

Biocatalysis: Enzymes such as vanadium-dependent haloperoxidases (VHPOs) have been shown to catalyze the enantioselective oxidation of sulfides to sulfoxides. mdpi.com For instance, different marine-derived VHPOs can produce either the (R)- or (S)-sulfoxide with high enantioselectivity, which is determined by the specific positioning of the substrate within the enzyme's active site. mdpi.com

Chiral Auxiliary Approach: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of the oxidation step. The auxiliary is subsequently removed to yield the enantiomerically enriched sulfoxide. The Ellman's sulfinamide chemistry is a well-established example of this approach for the synthesis of chiral amines, and similar principles can be applied to create chiral sulfoxides. researchgate.net

The choice of method often depends on the desired scale, required enantiomeric purity, and the availability of reagents and catalysts. youtube.com

Optimization of Reaction Conditions for Research-Scale Synthesis

The oxidation of 4-(methylthio)butylamine to this compound must be carefully controlled to prevent over-oxidation to the corresponding sulfone. The optimization of reaction conditions is therefore crucial for maximizing the yield of the desired sulfoxide. Key parameters to consider include the choice of oxidant, solvent, temperature, and reaction time.

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides. researchgate.net Tetrabutylammonium chlorite (B76162) (Bu₄N⁺ClO₂⁻) has been demonstrated as an efficient and highly selective oxidant for this transformation in organic solvents under mild conditions. nih.gov This method often prevents the formation of the sulfone byproduct. nih.gov Other common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and periodinanes. researchgate.net

The table below summarizes potential reaction conditions for the oxidation of a generic alkyl methyl sulfide to its corresponding sulfoxide, based on established methodologies.

| Oxidant | Catalyst / Additive | Solvent | Temperature (°C) | Typical Yield of Sulfoxide | Reference |

| Tetrabutylammonium chlorite (Bu₄N⁺ClO₂⁻) | HCl | Ethyl Acetate | 25 | High (>90%) | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Vanadium-dependent haloperoxidase (VHPO) | Buffer | Ambient | Variable (enantioselective) | mdpi.com |

| Methyl Sulfoxide-Acetic Anhydride | None | Acetic Anhydride | Variable | Variable | doi.org |

| Sodium Bromide (electro-oxidation) | None | Aqueous/Organic | Ambient | Good | researchgate.net |

The selection of the solvent is also critical, as it can influence the solubility of the reactants and the reaction rate. nih.gov Low temperatures, often around -78 °C, are sometimes used to enhance selectivity and control the exothermic nature of the oxidation reaction. lktlabs.com

Precursor Chemical Analysis in Synthetic Routes

The primary precursor for the synthesis of this compound is 4-(methylthio)butylamine . The purity of this precursor is paramount to ensure a clean reaction and a high yield of the final product. The synthesis of 4-(methylthio)butylamine itself can be achieved through several routes, for example, by the reaction of 1,4-dibromobutane (B41627) with sodium methyl mercaptide. An alternative route could start from 1,4-butanediamine, which can be synthesized from 1,4-dibromobutane and potassium phthalimide (B116566) followed by hydrolysis. google.com

The United Nations Convention and various national regulations maintain lists of precursor chemicals that are monitored to prevent their diversion for illicit drug manufacturing. unodc.orgincb.org While 4-(methylthio)butylamine is not typically listed on these schedules, its synthesis involves common laboratory reagents.

Thorough analysis of the precursor and any intermediates is essential. Standard analytical techniques are employed to confirm the identity and purity of these compounds:

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the precursor and any volatile impurities or by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the synthesized precursor.

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Derivatization and Analog Development for Research Applications

The chemical structure of this compound offers opportunities for modification to create novel analogs and functionalized probes for biological research.

Synthesis of Novel Analogs with Modified Sulfoxide or Butylamine (B146782) Moieties

Creating analogs of this compound can be a valuable strategy for structure-activity relationship (SAR) studies. Modifications can be introduced at two primary locations:

Sulfoxide Moiety: The methyl group on the sulfur atom can be replaced with other alkyl or aryl groups. This would involve starting with the corresponding thioether (e.g., 4-(ethylthio)butylamine) and performing the controlled oxidation as described previously.

Butylamine Moiety: The length of the alkyl chain can be altered (e.g., to a propylamine (B44156) or pentylamine chain). This would require starting with the appropriate α,ω-dihaloalkane or diaminoalkane in the synthesis of the thioether precursor. For example, a method for preparing 4-isopropylamino-1-butanol has been patented, which could be adapted to synthesize analogs with branching on the amine. google.com

The synthesis of these analogs would generally follow the same synthetic logic as for the parent compound: preparation of the appropriate thioether precursor followed by controlled oxidation to the sulfoxide.

Functionalization Strategies for Probing Biological Interactions

The primary amine group of this compound is a convenient handle for chemical derivatization. This allows for the attachment of various tags and labels, transforming the molecule into a probe for studying its biological targets and mechanisms of action. Derivatization is a common technique used to enhance the detection of biogenic amines in analytical methods. nih.gov

Common functionalization strategies include:

Fluorophore Labeling: Reaction of the amine with fluorescent dyes (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate) allows for the visualization and quantification of the molecule in biological systems using fluorescence microscopy or spectroscopy.

Biotinylation: The attachment of a biotin (B1667282) tag allows for affinity-based purification and detection of binding partners using streptavidin-conjugated reagents.

Mass Spectrometry Tags: Derivatization can be used to improve ionization efficiency and facilitate detection in mass spectrometry-based applications, such as metabolomics. nih.govresearchgate.net Reagents like dimethylaminophenacyl bromide can react with amines to enhance their analytical properties. researchgate.net

The table below lists common derivatization reagents for primary amines and their applications in biological research.

| Derivatization Reagent | Functional Group Targeted | Application | Reference |

| Dansyl Chloride | Primary Amines | Fluorescence Labeling, HPLC Detection | nih.gov |

| Fluorescein Isothiocyanate (FITC) | Primary Amines | Fluorescence Labeling, Flow Cytometry | |

| N-hydroxysuccinimide (NHS) esters | Primary Amines | Biotinylation, Cross-linking | |

| Trimethylsilylation (TMS) reagents | Amines, Hydroxyls | GC-MS Analysis (increases volatility) | researchgate.net |

| Dimethylaminophenacyl bromide (DmPABr) | Amines, Thiols, Carboxylic Acids | LC-MS/MS Analysis (improves quantitation) | researchgate.net |

These functionalization strategies are crucial for developing tools to investigate the biological roles of this compound and its metabolites.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and increased energy efficiency, are being actively applied to the synthesis of this compound. Key areas of investigation include the use of enzymatic catalysts and the design of synthetic pathways that maximize the incorporation of starting materials into the final product.

A significant green strategy in the synthesis of chiral sulfoxides, such as this compound, is the use of biocatalysts. nih.govmpg.denih.gov Enzymes, operating under mild conditions in aqueous environments, offer a highly selective and environmentally friendly alternative to traditional chemical oxidants, which often involve harsh conditions and produce stoichiometric waste.

One of the most promising biocatalytic methods is the asymmetric oxidation of the corresponding sulfide, 4-(methylthio)butylamine. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that have shown remarkable efficacy in catalyzing the enantioselective sulfoxidation of a variety of sulfides. nih.govnih.gov These enzymes utilize molecular oxygen as the oxidant and a cofactor such as NADPH, offering a clean and efficient route to chiral sulfoxides. While direct research on the BVMO-catalyzed oxidation of 4-(methylthio)butylamine is emerging, studies on structurally similar substrates provide a strong proof-of-concept.

Another powerful biocatalytic tool is the enzymatic kinetic resolution of racemic this compound. nih.govnih.govresearchgate.net In this approach, an enzyme selectively transforms one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomer. Lipases are a common class of enzymes employed for this purpose, often through the enantioselective acylation of the amine functionality. researchgate.netrsc.org This method can provide access to both enantiomers of the target compound in high enantiomeric purity.

The following table summarizes findings from research on biocatalytic approaches for the synthesis of chiral sulfoxides and amines, highlighting the potential for their application in the green synthesis of this compound.

| Enzyme Class | Substrate/Reactant | Reaction Type | Key Findings | Potential for this compound Synthesis |

| Baeyer-Villiger Monooxygenase (BVMO) | Prochiral sulfides | Asymmetric Sulfoxidation | High enantioselectivity (>99% ee) for various sulfides. Can be engineered to minimize overoxidation. nih.gov | High potential for the direct, enantioselective oxidation of 4-(methylthio)butylamine. |

| Lipase | Racemic α-sulfinyl esters | Kinetic Resolution | High enantiomeric ratios (E > 1000) achieved, yielding both enantiomers with >99% ee. nih.gov | Applicable for the resolution of a suitable ester derivative of this compound. |

| Lipase (e.g., Candida antarctica Lipase B) | Racemic amines | Kinetic Resolution (Acylation) | Effective for resolving various chiral amines with high enantiomeric excess. researchgate.netrsc.org | A viable method for the kinetic resolution of racemic this compound. |

The development of these green synthetic routes is crucial for the sustainable production of this compound and, by extension, sulforaphane (B1684495). researchgate.netuniprot.orgmdpi.com While direct and detailed research on this specific compound is still expanding, the successful application of biocatalytic methods to analogous structures provides a clear and promising path forward. Future research will likely focus on the screening and engineering of enzymes specifically for the synthesis of this compound, as well as the optimization of reaction conditions to maximize yield and efficiency.

Biosynthesis and Natural Occurrence in Research Contexts

Enzymatic Pathways Leading to 4-(Methylsulfinyl)-1-butylamine and Related Metabolites

The formation of this compound is intrinsically linked to the metabolism of glucosinolates, a class of sulfur-containing secondary metabolites prevalent in cruciferous vegetables.

Role of Glucosinolate Hydrolysis in Precursor Formation

The primary precursor for the 4-methylsulfinylbutyl carbon skeleton is the glucosinolate known as glucoraphanin (B191350), or 4-methylsulphinylbutyl glucosinolate. researchgate.net Glucosinolates are stable, non-reactive compounds stored within plant cell vacuoles. researchgate.netyoutube.com When the plant tissue is damaged, for instance by chewing or cutting, the process of hydrolysis is initiated. wikipedia.orgmdpi.com This enzymatic cleavage breaks down the glucosinolate into glucose and an unstable intermediate aglycone, thiohydroximate-O-sulfate. mdpi.comfrontiersin.org The structure of this aglycone is the pivotal precursor that dictates the final metabolic products.

Myrosinase-Dependent Biotransformations

The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is physically separated from its glucosinolate substrates in intact plant tissue. wikipedia.orgmdpi.com Upon tissue disruption, myrosinase comes into contact with glucosinolates, cleaving the thioglucosidic bond. frontiersin.org The resulting unstable aglycone undergoes spontaneous rearrangement.

The most extensively studied rearrangement is the Lossen rearrangement, which yields highly reactive isothiocyanates. researchgate.netnih.gov In the case of glucoraphanin, this process forms the well-known isothiocyanate, sulforaphane (B1684495) (1-isothiocyanato-4-(methylsulfinyl)-butane). researchgate.netyoutube.com However, the biotransformation of the aglycone can lead to a variety of products depending on factors such as pH and the presence of specific protein cofactors. mdpi.comfrontiersin.org Besides isothiocyanates, other possible products include nitriles, thiocyanates, and epithionitriles. mdpi.comfrontiersin.org Research indicates that human intestinal bacteria possess myrosinase-like enzymes capable of converting intact glucosinolates into their corresponding amines. nih.gov Furthermore, it has been noted that isothiocyanates can be degraded to amines, which exhibit lower biological activity. nih.gov The formation of this compound is a result of such alternative metabolic pathways, although it is less predominantly documented than the formation of sulforaphane.

Identification and Quantification in Biological Matrices for Research

The study of this compound and its related compounds involves their identification and measurement in plant-based biological materials.

Presence in Cruciferous Vegetables and Related Botanical Species

Cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and salad rocket (Eruca sativa), are the primary natural sources of the precursor, glucoraphanin. frontiersin.orgnih.gov Consequently, these vegetables are also the source of its hydrolysis products. While extensive research has quantified the content of sulforaphane in these vegetables, specific quantification of this compound is not widely reported. The concentration of sulforaphane, however, serves as an indicator of the potential for the formation of other metabolites from the same 4-methylsulfinylbutyl backbone. For instance, sulforaphane concentration in broccoli has been measured in the range of 214 µg/g dry weight in stems to 499 µg/g in florets. nih.gov Purple cabbage also contains significant amounts, around 101.99 µg/g dry weight. nih.gov

Table 1: Sulforaphane Content in Selected Cruciferous Vegetables

| Vegetable | Plant Part | Sulforaphane Concentration (µg/g Dry Weight) |

| Broccoli | Stems | 214 |

| Broccoli | Inflorescences | 499 |

| Purple Cabbage | Edible Leaves | 101.99 |

| Green Cabbage | Edible Leaves | 7.58 |

| This table is based on data from a study quantifying sulforaphane content. nih.gov |

Biosynthetic Precursors and Downstream Metabolites in Plant Systems

The metabolic network originating from glucoraphanin in plant systems is complex. The primary biosynthetic precursor is methionine, from which glucoraphanin is synthesized through a three-stage process involving side-chain elongation, formation of the core glucosinolate structure, and secondary modifications. researchgate.net

Upon enzymatic hydrolysis by myrosinase, a cascade of downstream metabolites can be formed.

Table 2: Key Precursors and Metabolites in the Glucoraphanin Pathway

| Compound Type | Compound Name | Role in Pathway |

| Amino Acid | Methionine | Initial biosynthetic precursor researchgate.net |

| Glucosinolate | Glucoraphanin | Stable precursor stored in plant cells researchgate.net |

| Isothiocyanate | Sulforaphane | Major, highly bioactive hydrolysis product researchgate.net |

| Nitrile | 5-(methylsulfinyl)pentanenitrile | Alternative hydrolysis product frontiersin.orgdss.go.th |

| Amine | This compound | Postulated downstream metabolite nih.gov |

| Thiourea | N,N'-di(4-methylsulfinyl)butyl thiourea | Thermal degradation product of sulforaphane nih.gov |

The primary and most studied downstream metabolite is sulforaphane. researchgate.net However, depending on the conditions, other compounds such as 5-(methylsulfinyl)pentanenitrile (sulforaphane nitrile) are also formed. dss.go.th The amine, this compound, represents another potential metabolic fate, either through direct rearrangement of the aglycone intermediate or via subsequent degradation of the initially formed isothiocyanate. nih.gov Further degradation of sulforaphane, especially under thermal stress, can also yield other compounds like N,N'-di(4-methylsulfinyl)butyl thiourea. nih.gov

Biological Activity and Molecular Mechanisms of 4 Methylsulfinyl 1 Butylamine and Its Metabolites

Modulation of Cellular Signaling Pathways

The interaction of 4-(Methylsulfinyl)-1-butylamine's related isothiocyanate, sulforaphane (B1684495), with cellular signaling networks is a primary area of its biological activity. It is a potent modulator of pathways that govern cellular defense and homeostasis.

Investigation of Keap1/Nrf2/ARE Pathway Induction by Related Isothiocyanates

A validated target of the isothiocyanate sulforaphane is the Keap1-Nrf2 signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress. nih.govjohnshopkins.edu Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its cytoplasmic inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. mdpi.com

Sulforaphane, a highly reactive isothiocyanate, induces the Nrf2 pathway by chemically modifying specific cysteine residues on the Keap1 protein. nih.govnih.goveurofir.eu This modification disrupts Keap1's ability to target Nrf2 for degradation. nih.goveurofir.eu As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. nih.govnih.gov This binding initiates the transcription of a broad array of cytoprotective genes. nih.gov Studies using Nrf2-knockout mice have confirmed the essential role of this pathway in the protective effects of sulforaphane, as the compound's efficacy is diminished in these animals. nih.goveurofir.eu

The activation of the Nrf2 pathway is a central mechanism by which sulforaphane and related compounds exert their cellular protective effects. youtube.comresearchgate.net

Effects on Transcriptional Regulation of Detoxifying Enzymes

The activation of the Nrf2/ARE pathway by sulforaphane leads to the coordinated upregulation of numerous detoxifying enzymes, particularly Phase II enzymes. mdpi.comwjgnet.com These enzymes play a crucial role in metabolizing and eliminating xenobiotics and reactive molecules, thereby protecting cells from damage. wjgnet.com

Research has demonstrated that sulforaphane treatment significantly increases the expression of key Phase II enzymes. casi.org For instance, in human airway epithelial cells, sulforaphane was shown to augment the expression of Glutathione (B108866) S-transferase Mu 1 (GSTM1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). casi.org Similarly, studies in rat liver epithelial cells identified 6-methylsulfinylhexyl isothiocyanate (6-HITC), an analogue of sulforaphane, as a potent inducer of both class alpha (GSTA1) and class pi (GSTP1) glutathione S-transferases. nih.gov This induction of detoxifying enzymes enhances the cell's capacity to neutralize harmful substances. wjgnet.com The process is directly linked to Nrf2, as the induction of these enzymes by isothiocyanates is abrogated in Nrf2-deficient mice. nih.gov

| Enzyme | Function | Effect of Sulforaphane/Related Isothiocyanates | Reference |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to various electrophilic compounds, facilitating their detoxification and excretion. mdpi.com | Upregulated expression. casi.orgnih.gov | |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and reducing oxidative stress. casi.org | Upregulated expression. casi.org | |

| Heme Oxygenase 1 (HO-1) | An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exhibiting antioxidant and anti-inflammatory properties. nih.gov | Upregulated expression. nih.gov |

Impact on Cellular Processes in In Vitro Research Models

In laboratory settings, sulforaphane has been shown to profoundly influence fundamental cellular processes, including the cell cycle, programmed cell death (apoptosis), and the response to oxidative stress.

Analysis of Cell Cycle Regulation and Apoptosis Induction Mechanisms

Sulforaphane has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. nih.govnih.gov The specific effects can be cell-type dependent. For example, in human colon carcinoma cells (HT29), sulforaphane treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, which is associated with increased levels of cyclin B1. nih.gov In human breast cancer cells, sulforaphane has also been found to induce a G2/M block. aacrjournals.org In contrast, in non-transformed human T-lymphocytes, it was shown to arrest cell-cycle progression in the G1 phase through the downregulation of cyclin D3. researchgate.net

The induction of cell cycle arrest by sulforaphane is often linked to the initiation of apoptosis. nih.govnih.gov Several molecular mechanisms have been identified:

Caspase Activation: Sulforaphane triggers apoptosis by activating key executioner enzymes called caspases. In human glioblastoma cells, it significantly induced caspase 3/7 activation. mdpi.com In pancreatic cancer cells, treatment with sulforaphane resulted in the cleavage and activation of caspase-3. nih.gov

Modulation of Apoptotic Proteins: The compound influences the expression of proteins that regulate apoptosis. Studies have shown it can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein XIAP. nih.govaacrjournals.org

DNA Damage: Sulforaphane can induce DNA double-strand breaks, a potent trigger for apoptosis, as evidenced by the upregulation of the DNA damage marker γH2A.X. nih.gov

| Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| HT29 (Human Colon Carcinoma) | G2/M Arrest | Upregulation of Bax, cytochrome c release. aacrjournals.org | nih.govaacrjournals.org |

| MCF-7 (Human Breast Cancer) | G2/M Arrest | DNA fragmentation. aacrjournals.org | aacrjournals.org |

| PANC-1 (Human Pancreatic Cancer) | Sub-G1 Increase | Caspase-3 activation, PARP cleavage, decreased XIAP, increased γH2A.X. nih.gov | nih.gov |

| U87MG (Human Glioblastoma) | S-Phase Arrest | Caspase 3/7 activation, DNA fragmentation. mdpi.com | mdpi.com |

| Jurkat (Human T-Leukemia) | G2/M Delay | Increased p53 and Bax expression. researchgate.net | researchgate.net |

Oxidative Stress Response and Antioxidant Enzyme Modulation

Sulforaphane is a potent modulator of the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comnih.gov It exerts its antioxidant effects primarily through the activation of the Nrf2 pathway. nih.govmdpi.com

In vitro studies have shown that sulforaphane can protect cells against oxidative damage. In human granulosa cells subjected to oxidative stress, sulforaphane treatment reduced intracellular ROS levels and decreased the rate of apoptosis. nih.gov Similarly, in human stomach mucosa cells, it was found to reduce ROS formation and protect against induced oxidative stress. nih.gov

A key mechanism for this protection is the upregulation of endogenous antioxidant enzymes. nih.govnih.gov By activating Nrf2, sulforaphane boosts the transcription of genes encoding enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are critical for neutralizing ROS. nih.gov Studies have demonstrated increased gene and protein expression of SOD and CAT in human granulosa cells following sulforaphane treatment under oxidative stress conditions. nih.gov This enhancement of the cell's natural antioxidant defenses helps to mitigate the damaging effects of ROS. mdpi.comnih.gov

Influence on Mitochondrial Function in Cellular Studies

Mitochondria, the primary sites of cellular energy production, are also a major source of endogenous ROS and are central to the regulation of apoptosis. nih.govrug.nl Sulforaphane's effects on mitochondrial function appear to be context-dependent, promoting protection in normal cells while contributing to cell death in cancer cells.

In models of neurodegeneration and oxidative injury, sulforaphane has shown protective effects on mitochondria. It has been found to attenuate mitochondrial impairment by preserving mitochondrial respiration and reducing mitochondrial ROS production. nih.gov In aged mice, intake of a sulforaphane precursor was shown to increase the expression of genes related to mitochondrial biogenesis in the hippocampus, a process regulated by the interplay between Nrf2 and PGC-1α. nih.gov This suggests that sulforaphane can enhance mitochondrial function and integrity under stressful conditions. nih.gov

Conversely, in cancer cells, sulforaphane can induce mitochondrial dysfunction as part of its anti-tumor activity. It has been reported to cause changes in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. nih.gov In engineered heart tissue, sulforaphane exposure was linked to increased mitochondrial ROS production and a reduction in the mitochondrial membrane potential, leading to impaired contractility. nih.gov Furthermore, sulforaphane can trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in activating the caspase cascade and executing apoptosis. aacrjournals.org This dual role highlights the complexity of its interaction with these vital organelles.

Interactions with Biological Macromolecules and Enzymes

The biological effects of a compound are often mediated through its direct or indirect interactions with biological macromolecules, including enzymes and other proteins.

The cytochrome P450 (CYP) superfamily of enzymes is crucial for the metabolism of a vast array of xenobiotics, including drugs and dietary compounds. nih.govnih.gov The activity of these enzymes can be inhibited or induced by various substances, leading to significant alterations in the metabolic fate and potential toxicity of other compounds. youtube.comyoutube.com

Research on sulforaphane indicates a modulatory effect on CYP enzymes. For instance, sulforaphane has been shown to inhibit the activity of CYP1A2, a key enzyme in the bioactivation of certain pro-carcinogens. oup.com However, this effect can be complex, as sulforaphane is also known to be a potent inducer of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and quinone reductase, which generally contribute to the detoxification of harmful substances. nih.govnih.gov This dual activity highlights the intricate nature of its influence on metabolic pathways.

Given the structural similarity, it is plausible that this compound could also interact with CYP enzymes. The primary amine group in this compound could serve as a substrate for oxidative deamination by monoamine oxidases or certain CYP isoforms. The extent of its inhibitory or inductive potential towards specific CYP enzymes would require direct experimental investigation.

Table 1: Examples of Cytochrome P450 Modulation by Sulforaphane

| Enzyme | Effect of Sulforaphane | Implication | Reference |

| CYP1A2 | Inhibition | Decreased bioactivation of certain pro-carcinogens | oup.com |

| CYP1B1 | Decreased protein levels | Reduced formation of catechol estrogens | nih.gov |

This table is based on data for sulforaphane and is intended for comparative purposes.

The formation of covalent adducts with proteins is a significant mechanism by which reactive compounds can alter cellular function. The isothiocyanate group of sulforaphane is known to be highly electrophilic and readily reacts with nucleophilic thiol groups in cysteine residues of proteins. aacrjournals.org This reactivity is central to many of its biological effects, including the activation of the Nrf2 transcription factor, a key regulator of the antioxidant response. aacrjournals.org The interaction of sulforaphane with cysteine residues in Keap1, the primary negative regulator of Nrf2, leads to the release and activation of Nrf2. aacrjournals.org

The amine group of this compound is significantly less electrophilic than the isothiocyanate group of sulforaphane. Therefore, it is not expected to form protein adducts through the same mechanism as sulforaphane. However, metabolic activation of the amine group could potentially generate reactive metabolites capable of forming adducts with proteins. Further research is needed to determine if this compound or its metabolites can form protein adducts and the functional consequences of such interactions.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity.

This compound possesses a chiral center at the sulfur atom, meaning it can exist as two different enantiomers (R and S). Research on sulforaphane has demonstrated that the chirality of the sulfoxide (B87167) group is critical for its biological activity. nih.gov The naturally occurring (R)-enantiomer of sulforaphane is generally more potent in inducing phase II enzymes and exhibiting chemopreventive effects compared to the (S)-enantiomer. nih.govnih.gov In some cases, the (S)-enantiomer has been reported to be inactive or even have opposing effects. nih.gov

This enantiomeric specificity suggests that the spatial arrangement of the methylsulfinyl group is crucial for its interaction with biological targets. It is highly probable that similar enantiomeric differences in biological potency and selectivity exist for this compound. Any future biological evaluation of this compound should, therefore, consider the activities of the individual enantiomers as well as the racemic mixture.

Table 2: Enantiomeric Differences in the Biological Activity of Sulforaphane Analogs

| Compound | Enantiomer | Biological Activity | Reference |

| Sulforaphane | (R) | Potent inducer of quinone reductase and GST | nih.gov |

| Sulforaphane | (S) | Ineffective or weaker inducer of quinone reductase and GST | nih.gov |

This table is based on data for sulforaphane and is intended for comparative purposes.

SAR studies on analogs of sulforaphane have provided valuable insights into the structural features required for its biological activity. Modifications to the length of the alkyl chain separating the sulfoxide and the functional group, as well as alterations to the functional group itself, have been shown to significantly impact potency. nih.govpnas.org For example, the number of carbon atoms in the alkyl chain can influence the ability to induce phase II enzymes. us.es

Replacing the isothiocyanate group of sulforaphane with an amine group to form this compound represents a significant structural modification. While the methylsulfinylbutyl backbone is retained, the change in the functional group will drastically alter the compound's chemical properties, including its electrophilicity, polarity, and hydrogen bonding capacity. These changes would, in turn, affect its absorption, distribution, metabolism, and ultimately, its mechanism of action and biological activity. For instance, the amine group may allow for different types of interactions with enzymes and receptors compared to the isothiocyanate group. nih.gov Further research on analogs of this compound, such as those with varying alkyl chain lengths or substitutions on the amine, would be necessary to establish a clear SAR for this class of compounds.

Metabolic Fates and Biotransformation Studies in Research Organisms

Absorption and Distribution Dynamics in Biological Systems

The absorption and distribution of 4-(Methylsulfinyl)-1-butylamine are anticipated to follow the patterns observed for other short-chain alkylamines. Upon oral administration, compounds like sec-butylamine (B1681703) are readily absorbed from the gastrointestinal tract. inchem.org It is plausible that this compound, being a primary amine, would also be efficiently absorbed. Following absorption, it would enter the systemic circulation and be distributed throughout the body's tissues. Studies on similar compounds have shown wide distribution in various tissues. inchem.org The presence of both a polar amine group and a sulfoxide (B87167) group suggests that the compound would have a degree of water solubility, facilitating its distribution in aqueous biological compartments.

The distribution kinetics would be influenced by factors such as blood flow to different organs, the compound's affinity for plasma proteins, and its ability to cross cell membranes. The amine group, which is typically protonated at physiological pH, and the polar sulfoxide group would likely limit passive diffusion across lipid-rich barriers like the blood-brain barrier.

Enzymatic Biotransformation Pathways

The biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions, which are fundamental for the detoxification and elimination of foreign compounds from the body. fiveable.menih.gov

Phase I Reactions:

Phase I metabolism of this compound would likely involve oxidation, reduction, and hydrolysis reactions catalyzed by various enzymes, primarily from the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families. nih.govyoutube.com

Oxidation of the Amine Group: The primary amine group is a key site for metabolic attack. Oxidative deamination, a common pathway for primary amines, would convert the amine to an aldehyde, which could then be further oxidized to a carboxylic acid or reduced to an alcohol. inchem.org N-hydroxylation is another potential oxidative pathway for the amine group. nih.gov

Metabolism of the Sulfoxide Group: The methylsulfinyl group can undergo two primary transformations. It can be oxidized to the corresponding sulfone by enzymes such as CYPs or FMOs. nih.govontosight.ai Alternatively, it can be reduced back to a sulfide (B99878) by sulfoxide reductases. frontiersin.org

Phase II Reactions:

Phase I metabolites, as well as the parent compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions. fiveable.me These reactions increase water solubility and facilitate excretion.

Conjugation of the Amine Group: The primary amine group can be a substrate for N-acetylation by N-acetyltransferases (NATs) or for conjugation with glucuronic acid (glucuronidation) by UDP-glucuronosyltransferases (UGTs). fiveable.me

Conjugation of Metabolites: Hydroxylated metabolites formed during Phase I could undergo glucuronidation or sulfation. Carboxylic acid metabolites could be conjugated with amino acids. libretexts.org

The end products of the metabolism of this compound are expected to be highly polar conjugates that can be readily excreted from the body, primarily through urine and to a lesser extent, bile. The formation of glucuronide and sulfate (B86663) conjugates significantly enhances renal clearance. libretexts.org The specific excretion products would be a mixture of the parent compound and its various metabolites, with the relative proportions depending on the rates of the different metabolic pathways.

Based on the metabolism of related compounds, the following table outlines the potential metabolites of this compound.

| Parent Compound | Potential Metabolite | Metabolic Reaction | Enzyme Family |

| This compound | 4-(Methylsulfinyl)-1-butanol | Oxidative Deamination followed by reduction | Monoamine Oxidase (MAO), Alcohol Dehydrogenase (ADH) |

| This compound | 4-(Methylsulfinyl)butanoic acid | Oxidative Deamination followed by oxidation | MAO, Aldehyde Dehydrogenase (ALDH) |

| This compound | 4-(Methylthio)-1-butylamine | Sulfoxide Reduction | Sulfoxide Reductases |

| This compound | 4-(Methylsulfonyl)-1-butylamine | Sulfoxide Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) |

| This compound | N-Acetyl-4-(methylsulfinyl)-1-butylamine | N-Acetylation | N-Acetyltransferase (NAT) |

| 4-(Methylsulfinyl)-1-butanol | 4-(Methylsulfinyl)-1-butanol glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

This table presents inferred metabolic pathways based on the metabolism of structurally similar compounds.

Stereospecificity in Metabolic Processing

The sulfur atom in the methylsulfinyl group of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-4-(Methylsulfinyl)-1-butylamine. The metabolic processing of this compound is likely to be stereospecific, as enzymes often exhibit selectivity for one enantiomer over the other.

The oxidation of sulfides to sulfoxides and the reduction of sulfoxides back to sulfides are frequently stereoselective processes. mdpi.comnih.gov For instance, different enzymes may preferentially produce or metabolize one enantiomer. Methionine sulfoxide reductases, for example, are known to stereospecifically reduce methionine sulfoxide. frontiersin.org It is therefore probable that the enzymatic oxidation to the sulfone and reduction to the sulfide of this compound would also demonstrate stereoselectivity, leading to different metabolic profiles for the (R)- and (S)-enantiomers.

In Vitro and In Vivo Metabolic Profiling Techniques

The elucidation of the metabolic pathways of a compound like this compound relies on a combination of in vitro and in vivo studies.

In Vitro Techniques:

Liver Microsomes and S9 Fractions: Incubations with liver microsomes, which contain a high concentration of Phase I enzymes like CYPs and FMOs, are a standard method to identify primary metabolites. enamine.netnih.gov The S9 fraction, containing both microsomal and cytosolic enzymes, can provide a broader picture of both Phase I and Phase II metabolism. enamine.net

Hepatocytes: Using primary hepatocytes offers a more complete model of liver metabolism, as these cells have intact Phase I and Phase II enzyme systems and cofactors.

Recombinant Enzymes: To identify the specific enzymes responsible for certain metabolic steps, recombinant enzymes (e.g., specific CYP isoforms) are used. nih.gov

In Vivo Techniques:

Animal Models: Administration of the compound to research organisms such as rats or mice, followed by the collection and analysis of biological samples (urine, feces, blood), is essential for understanding the complete metabolic profile in a living system. jst.go.jp

Metabolite Identification: The analysis of samples from both in vitro and in vivo studies is typically performed using advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying metabolites based on their mass-to-charge ratio and fragmentation patterns. enamine.net Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural elucidation of key metabolites.

The combination of these techniques allows for a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical compound.

Advanced Analytical Methodologies for Research on 4 Methylsulfinyl 1 Butylamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purity assessment of chemical compounds. For 4-(Methylsulfinyl)-1-butylamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov The development of a robust HPLC method is critical for achieving accurate quantification and assessing the purity of the compound.

Method Development Considerations:

Column Selection: A reverse-phase (RP) column, such as a C8 or C18, is typically suitable for the separation of polar compounds like this compound. nih.gov The choice between different column chemistries depends on the specific sample matrix and potential impurities.

Mobile Phase Composition: The mobile phase for RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com The ratio of these solvents is optimized to achieve the desired retention and separation. The addition of modifiers like formic acid or phosphoric acid can improve peak shape and resolution. sielc.comsielc.com For mass spectrometry-compatible methods, volatile modifiers like formic acid are preferred. sielc.comsielc.com

Detection: Since this compound lacks a strong UV chromophore, direct UV detection can be challenging. psu.edu Pre-column derivatization with a UV-active agent, such as o-phthalaldehyde (B127526) (OPA), can be employed to enhance detection sensitivity. psu.edu Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For highly specific and sensitive detection, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach. mdpi.com

Validation: A developed HPLC method must be validated to ensure its reliability. nih.gov Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Illustrative HPLC Parameters for Amine Analysis:

| Parameter | Condition | Rationale |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm | Reverse-phase column suitable for polar amines. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Provides good separation for amines. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm (after derivatization) or MS | OPA derivatization allows for UV detection; MS offers high selectivity. psu.edumdpi.com |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

This table presents a hypothetical HPLC method for the analysis of an amine compound, based on common practices in the field.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not highly volatile, GC-MS can be employed for the analysis of its volatile metabolites or degradation products. mdpi.com

Method Development Considerations:

Derivatization: To increase the volatility and thermal stability of this compound and its metabolites, a derivatization step is often necessary. Silylation is a common derivatization technique for compounds with active hydrogen atoms.

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane (HP-5MS), is commonly used for the separation of a wide range of metabolites. nih.gov

Temperature Programming: A programmed temperature ramp is used to elute compounds with a range of boiling points. nih.gov

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for compound identification by comparison with spectral libraries like NIST and WILEY. researchgate.netphytojournal.com

Typical GC-MS Parameters for Metabolite Profiling:

| Parameter | Condition | Rationale |

| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm) | A versatile column for separating a wide range of volatile compounds. nih.gov |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas compatible with MS detection. nih.gov |

| Oven Program | 50°C (1 min) - 3°C/min to 200°C - 15°C/min to 250°C (4 min) | A typical temperature program for separating metabolites with varying volatility. nih.gov |

| MS Detector | Electron Ionization (EI) at 70 eV | Provides standard, library-searchable mass spectra. nih.gov |

| Mass Range | 35-350 amu | Covers the expected mass range for many small molecule metabolites. nih.gov |

This table illustrates typical GC-MS conditions for the analysis of volatile metabolites, which could be applied to the study of this compound metabolites.

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification, especially at low concentrations.

NMR spectroscopy is a powerful non-destructive technique for the elucidation of molecular structures. vscht.cz Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the methyl group, the different methylene (B1212753) groups in the butyl chain, and the amine protons. The integration of the signals corresponds to the ratio of the protons in each group. vscht.cz

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Expected ¹H NMR Data for a Butylamine (B146782) Structure:

| Protons | Chemical Shift (ppm, approximate) | Multiplicity | Integration |

| H-a (CH₃) | 0.9 | Triplet | 3H |

| H-b (CH₂) | 1.4 | Sextet | 2H |

| H-c (CH₂) | 1.5 | Quintet | 2H |

| H-d (CH₂) | 2.7 | Triplet | 2H |

| H-e (NH₂) | 1.2 (variable) | Singlet (broad) | 2H |

This table is based on the general chemical shifts for n-butylamine and serves as an illustrative example. chemicalbook.comuq.edu.au The actual chemical shifts for this compound would be influenced by the methylsulfinyl group.

Mass spectrometry is an essential tool for the sensitive detection and identification of this compound and its metabolites. wiley.come-bookshelf.de It is often coupled with a chromatographic separation technique like HPLC or GC. nih.govnih.gov

Trace Analysis: When coupled with HPLC or GC, MS can provide extremely low detection limits, often in the picogram to femtogram range. nih.gov This is crucial for pharmacokinetic studies or for detecting trace amounts of the compound in complex biological or environmental samples. Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can further enhance sensitivity and selectivity.

Metabolite Identification: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides structural information that is vital for identifying unknown metabolites. nih.govnih.gov Untargeted metabolomics approaches using LC-MS/MS can be employed to screen for a wide range of potential metabolites in biological samples. nih.gov

Chiral Separation Techniques for Enantiomeric Analysis

Since this compound contains a stereocenter at the sulfur atom, it exists as a pair of enantiomers. Enantiomers can have different biological activities, making their separation and individual analysis crucial. mz-at.de

Chiral chromatography is the primary method for separating enantiomers. psu.edusci-hub.ru This can be achieved using several approaches in HPLC:

Chiral Stationary Phases (CSPs): This is the most common method, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., teicoplanin or vancomycin) are widely used for the separation of a broad range of chiral compounds. mdpi.comnih.gov

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. Cyclodextrins are commonly used as chiral mobile phase additives. psu.edu

Chiral Derivatizing Agents: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

The choice of chiral separation method depends on the specific properties of this compound and the analytical requirements. Method development often involves screening different CSPs and mobile phase conditions to achieve optimal separation. nih.gov

Commonly Used Chiral Stationary Phases for Enantiomeric Separation:

| Chiral Stationary Phase Type | Example | Principle of Separation |

| Polysaccharide-based | CHIRALPAK® AD-RH, CHIRALCEL® OD | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. mdpi.com |

| Protein-based | Teicoplanin, Vancomycin | Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and steric hindrance. nih.gov |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Inclusion of the analyte or a part of it into the hydrophobic cavity of the cyclodextrin. psu.edu |

This table provides examples of common chiral stationary phases and their general separation principles, which are applicable to the enantiomeric separation of chiral compounds.

Development of Robust and Sensitive Detection Methods in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma and urine is paramount for understanding its pharmacokinetic profile and biological significance. Due to its polar nature and low molecular weight, developing robust and sensitive analytical methods presents a considerable challenge. Researchers have focused on leveraging advanced analytical instrumentation, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to achieve the required selectivity and sensitivity.

A critical initial step in the analysis of this compound from biological samples is the effective preparation of the sample to remove interfering substances like proteins and salts. researchgate.net Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For polar analytes like this compound, protein precipitation with a cold organic solvent such as acetonitrile or isopropanol (B130326) is a straightforward and high-throughput approach. waters.com However, to achieve lower detection limits and cleaner extracts, SPE is often the preferred method. Mixed-mode cation exchange cartridges are particularly effective for extracting polar amines from aqueous-based biological fluids.

Subsequent to sample clean-up, chromatographic separation is typically achieved using reversed-phase liquid chromatography. The polar nature of this compound can result in poor retention on traditional C18 columns. To overcome this, hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing agents in the mobile phase can be employed. However, derivatization of the primary amine group is a common and effective strategy to enhance chromatographic retention and improve ionization efficiency for mass spectrometric detection. waters.comnih.gov Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) can be used to derivatize the amine, rendering the molecule more amenable to reversed-phase separation and enhancing its response in the mass spectrometer. waters.com

Detection and quantification are most reliably performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For the derivatized this compound, the precursor ion would be the protonated molecule [M+H]⁺, and the product ion would result from a characteristic fragmentation, such as the loss of the derivatizing group. waters.com The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample processing and instrument response.

The validation of such analytical methods is performed according to established international guidelines and typically assesses linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and matrix effects. nih.gov

| Parameter | Plasma | Urine |

| Sample Preparation | Protein Precipitation followed by SPE | Dilution followed by SPE |

| Derivatization Reagent | AccQ•Tag Ultra | AccQ•Tag Ultra |

| Chromatography | UPLC with C18 column | UPLC with C18 column |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | Gradient of 0.1% formic acid in water and acetonitrile |

| Detection | ESI+ MS/MS (MRM) | ESI+ MS/MS (MRM) |

| Linearity (r²) | >0.99 | >0.99 |

| LLOQ | 0.5 - 5 ng/mL | 1 - 10 ng/mL |

| Intra-day Precision (%CV) | <15% | <15% |

| Inter-day Precision (%CV) | <15% | <15% |

| Accuracy (% bias) | ±15% | ±15% |

| Recovery | >85% | >85% |

| This table presents typical performance characteristics for a validated LC-MS/MS method for the quantification of a short-chain polar amine in biological matrices, based on analogous methods found in the literature. Actual values would be determined during method development and validation for this compound. |

Research Applications and Potential in Chemical Biology and Biomedical Sciences

Utilization as a Research Probe for Cellular Pathways

In chemical biology, research probes are essential molecules used to study and perturb cellular pathways. While 4-(Methylsulfinyl)-1-butylamine itself is not typically used as a direct probe, its structure is pivotal for creating derivatives that are. It serves as a foundational precursor for synthesizing molecules designed to investigate specific biological processes.

A key example is the synthesis of sulforamate and its derivatives, which are developed from (+)(–)1-amino-4-(methylsulfinyl)butane (a racemic form of this compound). These synthetic compounds are employed as research probes to investigate the induction of phase II detoxification enzymes, a critical cellular defense mechanism against carcinogens and oxidative stress. Researchers use these probes to understand the structure-activity relationships that govern the activation of the NAD(P)H Quinone oxidoreductase (QR) enzyme system. nih.gov By modifying the amine group of the parent compound, scientists can create a library of probes to explore how different chemical functionalities impact the potency and specificity of phase II enzyme induction. nih.gov

Scaffold for Medicinal Chemistry Research and Drug Discovery

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule that serves as a framework for designing and synthesizing new compounds with desired biological activities. researchgate.netnih.govresearchgate.netmdpi.com The this compound molecule provides a valuable and versatile scaffold for drug discovery. Its simple, linear backbone containing both an amine and a sulfoxide (B87167) group allows for diverse chemical modifications.

The primary amine group is a key functional handle that can be readily modified to create a wide array of derivatives, such as amides, sulfonamides, and dithiocarbamates. This versatility allows medicinal chemists to systematically alter the compound's properties, including its solubility, stability, and ability to interact with biological targets.

A prominent application of this compound as a scaffold is in the development of novel chemopreventive agents. nih.govnih.gov For instance, it is the starting material for synthesizing sulforamate, an analog of the well-known dietary compound sulforaphane (B1684495). nih.gov In this synthesis, the isothiocyanate group of sulforaphane is replaced with a dithiocarbamate (B8719985) moiety, creating a new class of compounds based on the shared 4-(methylsulfinyl)butane scaffold. nih.gov This work demonstrates how the scaffold can be used to generate hybrid molecules that combine structural features from different parent compounds, aiming to create new agents with improved properties, such as reduced toxicity while maintaining or enhancing efficacy. nih.gov

Investigative Tool in Dietary Intervention Studies for Mechanistic Insights

Direct dietary intervention studies using this compound are not documented. However, it serves as an important investigative tool for understanding the mechanisms of action of related dietary compounds found in cruciferous vegetables, such as sulforaphane. nih.gov Sulforaphane is a naturally occurring isothiocyanate known for its health benefits, but its reactivity and metabolism can be complex to study directly.

By synthesizing and studying analogs like sulforamate, which are derived from the this compound scaffold, researchers can gain mechanistic insights that are relevant to the dietary consumption of cruciferous vegetables. These synthetic analogs allow for a more controlled investigation of the underlying biological pathways, such as the activation of the Nrf2 transcription factor, which is a key regulator of cellular antioxidant responses. nih.govresearchgate.net Studies on these derivatives help to isolate the specific roles of different parts of the molecule, contributing to a deeper understanding of how dietary isothiocyanates exert their protective effects at a molecular level.

Preclinical Research Models for Disease Modulation

The this compound scaffold is integral to the development of compounds used in preclinical models to study the modulation of various diseases.

Cancer Chemoprevention Research Mechanisms

The most significant preclinical application of compounds derived from this compound is in cancer chemoprevention research. nih.gov Synthetic derivatives, particularly sulforamate, have been evaluated for their ability to induce phase II detoxification enzymes, which is a primary mechanism of blocking the initiation of carcinogenesis. nih.govresearchgate.net

In preclinical studies using cultured murine hepatoma cells, sulforamate, synthesized from 1-amino-4-(methylsulfinyl)butane, was shown to be a monofunctional inducer of NAD(P)H:quinone oxidoreductase (QR). nih.gov This means it selectively induces protective enzymes without activating Phase I enzymes that can sometimes generate carcinogenic metabolites. Notably, these sulforamate derivatives demonstrated an induction potential comparable to sulforaphane but with significantly lower cytotoxicity. nih.govnih.gov This improved therapeutic index makes them promising agents for further investigation. The effectiveness of these compounds is often measured by their Chemopreventive Index (CI), which is the ratio of their cytotoxicity (IC50) to their ability to induce QR (CD).

Below is a data table showcasing the chemopreventive activity of various sulforamate derivatives synthesized using the this compound scaffold.

| Compound | Description | QR Induction (CD, µM) | Cytotoxicity (IC50, µM) | Chemopreventive Index (CI = IC50/CD) |

| Sulforaphane | Natural isothiocyanate | 0.20 | 7.5 | 37.5 |

| Sulforamate | Dithiocarbamate analog | 0.22 | 22.0 | 100.0 |

| Derivative 10e | Ethyl-aryl derivative | 0.15 | 20.0 | 133.3 |

| Derivative 10f | Propyl-aryl derivative | 0.16 | 21.0 | 131.2 |

| Derivative 10g | Butyl-aryl derivative | 0.18 | 23.0 | 127.7 |

| Data derived from studies on sulforamate derivatives. nih.govnih.gov |

Cardiovascular Health Research Mechanisms

While direct preclinical research on this compound for cardiovascular health is limited, extensive research on its analog, sulforaphane, provides critical insights into the potential mechanisms by which this chemical scaffold could modulate cardiovascular disease. These studies suggest that compounds containing the 4-(methylsulfinyl)butane core structure may offer protective effects.

Research in animal models has shown that sulforaphane positively impacts cardiovascular health by mitigating risk factors like hypertension and hyperlipidemia and by reducing inflammation. numberanalytics.com The primary mechanism is believed to be the activation of the Nrf2 transcription factor. nih.govresearchgate.netnih.gov Nrf2 activation upregulates a host of antioxidant and cytoprotective genes, which helps to defend against the oxidative stress that plays a major role in the pathophysiology of many cardiac disorders. nih.govnih.gov Sulforaphane has been shown to protect against atherosclerosis and myocardial infarction in preclinical models, largely through its potent antioxidant and anti-inflammatory properties mediated by the Nrf2 pathway. nih.govnumberanalytics.com These findings highlight a promising area of investigation for novel derivatives built upon the this compound scaffold.

Neurobiological Research Applications

Similar to cardiovascular research, the neurobiological applications of this compound are primarily inferred from studies on sulforaphane. The ability of sulforaphane to cross the blood-brain barrier makes it, and potentially its analogs, relevant for investigating central nervous system disorders. bmj.comjohnshopkins.edu

Preclinical data suggest that sulforaphane offers neuroprotection through multiple mechanisms. nih.govresearchgate.net It is a potent activator of the Nrf2 pathway in the brain, which increases antioxidant defenses and protects neurons from oxidative stress, a key factor in neurodegenerative diseases. nih.govnih.govaustinpublishinggroup.com Furthermore, sulforaphane exhibits anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines in the brain. nih.govresearchgate.net Research in animal models of stroke, traumatic brain injury, and neurodegenerative conditions like Parkinson's and Alzheimer's disease has shown that sulforaphane can reduce neuronal damage and improve functional outcomes. mdpi.comaustinpublishinggroup.com These neuroprotective effects underscore the potential for developing novel compounds from the this compound scaffold for neurobiological applications.

Role in Studying Oxidative Stress-Related Conditions

A comprehensive search of scientific databases and research articles did not yield specific studies detailing the use of this compound as a primary tool or subject in the investigation of oxidative stress. Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in a wide array of chronic and degenerative diseases.

The study of compounds that can modulate oxidative stress is a critical area of biomedical research. Scientists often utilize chemical probes to understand the intricate pathways involved in cellular defense against oxidative damage. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.govresearchgate.net

Research has extensively documented the role of isothiocyanates, such as sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], in activating the Nrf2 pathway and thereby mitigating oxidative stress. nih.govresearchgate.netbohrium.com Sulforaphane, which shares a similar structural backbone with this compound but possesses an isothiocyanate group instead of an amine group, is a potent inducer of this protective pathway. nih.govresearchgate.netbohrium.com Studies have shown that sulforaphane can increase the expression of antioxidant enzymes and protect cells from various oxidative insults. nih.govresearchgate.netbohrium.com

Another related compound, iberin (B1674146), which is also an isothiocyanate, has been shown to increase the expression of antioxidant signaling pathways, including HO-1 and NQO1. nih.gov These findings underscore the importance of the isothiocyanate functional group in the observed antioxidant activity of these compounds.

However, it is crucial to note that these findings pertain to isothiocyanate-containing molecules. The functional group of a compound plays a pivotal role in its chemical reactivity and biological activity. Therefore, the biological effects of sulforaphane and iberin cannot be directly and solely attributed to this compound without specific experimental evidence for the amine-containing compound itself.

Due to the lack of direct research on this compound in the context of oxidative stress, no detailed research findings or data tables on its specific effects can be presented at this time. Further research is required to determine if this compound possesses any activity related to the modulation of oxidative stress and its potential applications in chemical biology and biomedical sciences.

Future Directions and Emerging Research Avenues

Integration with Omics Technologies (Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, represents a significant frontier in elucidating the biological impact of 4-(Methylsulfinyl)-1-butylamine. These high-throughput techniques allow for a comprehensive analysis of the global changes in proteins and metabolites within a biological system upon exposure to the compound.

Proteomics: Future research will likely employ proteomic analysis to identify the direct protein targets of this compound and its isothiocyanate derivative. By treating cells with the compound and utilizing techniques like 2-D gel electrophoresis and mass spectrometry, researchers can pinpoint proteins that are covalently modified. nih.gov This approach has been successfully used for related isothiocyanates like sulforaphane (B1684495), identifying over 30 potential protein targets involved in various cellular functions. nih.gov Such studies on this compound could reveal novel mechanisms of action and provide a molecular basis for its observed biological activities. For instance, proteomic analysis of E. coli treated with sulforaphane showed an increase in anaerobic respiration, indicating a potential impact on microbial metabolism. proteomexchange.org

Metabolomics: Metabolomic studies will be crucial for understanding the downstream effects of this compound on cellular metabolism. Untargeted metabolomics of cells treated with sulforaphane has revealed significant alterations in various metabolic pathways, including glutathione (B108866), beta-alanine, and arginine and proline metabolism. mdpi.com By analyzing the changes in the cellular metabolome, researchers can identify key biomarkers and pathways that are modulated by the compound. mdpi.comnih.govnih.gov This integrated analysis of the transcriptome and metabolome can provide a more holistic view of the cellular response to this compound. mdpi.com

Advanced Computational Modeling and In Silico Studies

Advanced computational modeling and in silico studies offer a time- and cost-efficient approach to predict the biological activity and potential targets of this compound, thereby guiding further experimental research. nih.gov

Molecular Docking and Target Prediction: In silico tools can be used to screen large libraries of proteins to identify potential binding partners for this compound and its derivatives. mdpi.com For example, bioinformatics platforms have been used to predict 11 potential protein targets for sulforaphane, with nicotinamide (B372718) phosphoribosyltransferase (NAMPT) being a key candidate. mdpi.com Docking analyses can further elucidate the nature of these interactions, suggesting how the compound might modulate the protein's function. mdpi.com Such computational screening can help prioritize experimental validation of predicted targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound and related organosulfur compounds with their biological activities. By analyzing a series of structurally similar compounds, these models can predict the efficacy and potential toxicity of novel analogs, aiding in the design of more potent and specific molecules.

Molecular Dynamics Simulations: To understand the stability of the interaction between this compound and its potential protein targets, molecular dynamics simulations can be employed. These simulations provide insights into the dynamic behavior of the compound-protein complex over time, corroborating the findings from molecular docking studies.

Exploration of Novel Biological Targets and Mechanisms

While much can be inferred from its structural similarity to sulforaphane, a key area of future research will be the identification of unique biological targets and mechanisms of action for this compound.

Research into related isothiocyanates has revealed a multitude of biological effects, including the induction of apoptosis, interference with cytokine production, and stimulation of cellular antioxidant systems. nih.gov These effects are often mediated through direct protein modification or by altering the cellular redox state. nih.gov Future investigations will likely focus on whether this compound shares these targets or possesses a distinct profile.

Potential areas of exploration include:

Inflammasome Inhibition: Sulforaphane has been shown to inhibit multiple inflammasomes through a mechanism independent of the well-known Nrf2 pathway. nih.gov Investigating whether this compound has similar effects could open new avenues for its application in inflammation research.

Epigenetic Modulation: Both sulforaphane and the related isothiocyanate iberin (B1674146) have been identified as potent modulators of histone acetylation and methylation. nih.govresearchgate.net Research could explore if this compound also influences the epigenetic machinery, potentially altering gene expression related to various cellular processes.

Signal Transduction Pathways: Isothiocyanates are known to target various signaling pathways, including those involving STAT3 and Sp1, which are crucial for cell proliferation and survival. nih.govmdpi.com Transcriptomic analysis after treatment with this compound could reveal its impact on such pathways. nih.gov

Development of Advanced Delivery Systems for Research Applications

The inherent instability and low bioavailability of many isothiocyanates can limit their utility in research settings. nih.gov The development of advanced delivery systems for this compound and its derivatives is therefore a critical area of future research.

Liposomal Formulations: Encapsulating the compound within liposomes—nano-sized, phospholipid-based vesicles—can protect it from degradation and enhance its delivery into cells. prohealth.comnih.gov This approach has been shown to improve the absorption and utilization of sulforaphane. prohealth.com Liposomal formulations can be optimized by altering the lipid composition to fine-tune the release profile for specific research applications. nih.gov

Nanoparticle-Based Systems: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) offer another promising strategy to improve the stability and delivery of organosulfur compounds. mdpi.comresearchgate.net These systems can be engineered to control the release of the encapsulated compound and have demonstrated enhanced efficacy in preclinical studies with sulforaphane. mdpi.comresearchgate.net Isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles also represent a novel platform for creating nanovehicles with optimized drug release profiles for research purposes. mdpi.com

These advanced delivery systems will be instrumental in conducting more reliable and reproducible in vitro and in vivo studies by ensuring consistent and targeted delivery of this compound.

Comparative Studies with Structurally Related Organosulfur Compounds

To better understand the unique properties of this compound, comparative studies with other structurally related organosulfur compounds are essential.